Azobenzene
Overview
Description
Azobenzene is an organic compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond (N=N). It is the simplest example of an aryl azo compound and is known for its photoswitchable properties, which means it can change its structure when exposed to light. This compound was first described by Eilhard Mitscherlich in 1834 and has since become a fundamental molecule in both academic research and industrial applications .
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. It is a widely used technique for synthesizing azo compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods:
Mechanism of Action
Target of Action
Azobenzene is a versatile photoswitchable molecule with powerful photochemical properties . It has been used to control the properties of diverse materials, including biomacromolecules , polymers , and hybrid materials . In biology, azobenzenes have been used for vision restoration and photactivation of neural signaling .
Mode of Action
This compound undergoes photoisomerization from the more stable E (trans) form to the Z (cis) form . This process is highly efficient and fully reversible . Upon light absorption, the photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
Biochemical Pathways
The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .
Pharmacokinetics
The cis → trans photoisomerisation mechanism of this compound, after excitation to the nπ* and ππ* states, has been studied using high-level ab initio surface hopping mixed quantum-classical dynamics in combination with multi-reference casscf electronic structure calculations .
Result of Action
The result of this compound’s action is the control of the properties of diverse materials, including biomacromolecules , polymers , and hybrid materials . In biology, the power of azobenzenes is exemplified by vision restoration and photactivation of neural signaling .
Action Environment
The action of this compound is influenced by the environment. For push−pull azobenzenes, the reaction mechanism depends on the solvent, changing from inversion to rotation in polar environments . The spectroscopic features and the photochemistry of azobenzenes are determined by the azo group, as well as the nature and, to a lesser extent, the position of the substituents on the two phenyl rings .
Biochemical Analysis
Biochemical Properties
Azobenzene is known for its photochemistry. It can perform an efficient and reversible photoisomerization, which occurs upon absorption of a photon within the absorption band . This photoisomerization-induced geometrical change affects the electron distribution of this compound, and therefore its affinity to certain chemical species . This compound is a weak base, but undergoes protonation at one nitrogen with a pK a = -2.95 . It functions as a Lewis base, e.g., toward boron trihalides .
Cellular Effects
This compound has been shown to have various biological activities such as antioxidant, antiviral, antimicrobial, anticancer, and antidiabetic activities . The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling .
Molecular Mechanism
This compound undergoes trans → cis isomerization when irradiated with light tuned to an appropriate wavelength. The reverse cis → trans isomerization can be driven by light or occurs thermally in the dark . The mechanism of isomerization has been the subject of some debate, with two pathways identified as viable: a rotation about the N-N bond, with disruption of the double bond, or via an inversion, with a semi-linear and hybridized transition state .
Temporal Effects in Laboratory Settings
The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes .
Metabolic Pathways
This compound is mainly obtained through an azo-coupling reaction . Once the azo compounds enter into the human body through ingestion, inhalation, or skin contact, they are initially metabolized via azoreductases to aromatic amines in the skin and the gastrointestinal tract, and further metabolized through the liver .
Transport and Distribution
This compound-based photoswitches are the most widely used due to their efficiency, reversibility, and repeatability . Most photopharmacological compounds reported to date are soluble photochromic ligands (PCLs) that can be applied directly to samples to target native proteins with light dependence .
Subcellular Localization
An this compound-based heteromeric prodrug (hNDP) was prepared for targeted chemotherapy against hypoxic tumor. hNDP could divert the parent drug from nucleus to cytoplasm with lower toxicity . While the azoreduction of hNDP in hypoxia would activate the drug with a robust anti-tumor effect by initiating the apoptosis-related biochemical cascades .
Chemical Reactions Analysis
Azobenzene undergoes various chemical reactions, including:
Photoisomerization: this compound can switch between its trans and cis forms when exposed to light.
Oxidation and Reduction: this compound can be reduced to hydrthis compound and oxidized back to this compound.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of electrophilic or nucleophilic reagents.
Scientific Research Applications
Azobenzene has a wide range of applications in various fields:
Comparison with Similar Compounds
Azobenzene is unique due to its efficient and reversible photoisomerization. Similar compounds include:
Nitrosobenzene: Unlike this compound, nitrosobenzene contains a nitrogen-oxygen double bond (N=O) and does not exhibit the same photoswitchable properties.
Disperse Red 1: This compound is a pseudostilbene-type this compound derivative known for its liquid crystalline properties.
This compound stands out due to its robust photoswitching process, making it a versatile molecule for various applications.
Properties
IUPAC Name |
diphenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33808-60-5 | |
Record name | Diazene, 1,2-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8020123, DTXSID601026524 | |
Record name | Azobenzene | |
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Record name | (E)-Diphenyldiazene | |
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Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |
Record name | AZOBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/19841 | |
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Record name | Azobenzene | |
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Boiling Point |
559 °F at 760 mmHg (NTP, 1992), 293 °C | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Density |
1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |
Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Vapor Pressure |
1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Record name | AZOBENZENE | |
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Color/Form |
Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |
CAS No. |
103-33-3, 1080-16-6, 17082-12-1 | |
Record name | AZOBENZENE | |
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Record name | Azobenzene | |
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Record name | Azobenzene | |
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Record name | cis-Azobenzene | |
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Record name | Diazene, diphenyl-, (E)- | |
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Record name | azobenzene | |
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Record name | Diazene, 1,2-diphenyl- | |
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Record name | Azobenzene | |
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Record name | (E)-Diphenyldiazene | |
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Record name | Azobenzene | |
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Record name | AZOBENZENE | |
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Record name | AZOBENZENE | |
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Melting Point |
154 °F (NTP, 1992), 68 °C | |
Record name | AZOBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis photoisomerization when exposed to specific wavelengths of light. [, , , , , , , , ] This light-induced transformation between the more stable trans form and the less stable cis form leads to significant changes in molecular geometry and dipole moment, impacting various properties. [, , , ]
ANone: One fascinating example is the photo-induced deformation observed in this compound-containing polymers. Research on poly(aryl ether)s with this compound side chains demonstrated that UV irradiation triggered trans-to-cis isomerization, leading to significant and reversible deformation of the polymer film. Notably, the extent and speed of deformation were influenced by the match between the excitation wavelength and the this compound's absorption maximum. []
ANone: this compound consists of two phenyl rings linked by an azo group (-N=N-). []
ANone: Introducing various substituents at different positions on the this compound molecule significantly impacts its properties, such as absorption spectra, thermal isomerization rates, and liquid crystalline behavior. [, , , , ] For instance, electron-donating groups like -OCH3 and -OtBu were found to enhance the thermal cis-to-trans conversion rate in certain ionic liquids. []
ANone: Yes, researchers have successfully tailored the properties of this compound for desired applications. For example, incorporating a crown ether moiety into the this compound structure enhanced its aggregation and promoted the formation of a smectic liquid crystal phase in polysiloxane polymers, leading to remarkable photoinduced ionic-conductivity switching. []
ANone: Due to their unique photoresponsive behavior, this compound derivatives have found applications in various fields, including:
- Optical data storage: this compound's reversible photoisomerization can be utilized for high-density optical data storage. []
- Drug delivery: this compound-modified liposomes offer potential for controlled drug release using light as an external trigger. []
- Molecular switches: this compound can act as a "molecular valve" to regulate guest access in microporous multilayer films, showcasing its potential in molecular machines and sensors. []
- Photoactuators: this compound-containing polymers exhibit light-induced deformation, making them promising candidates for artificial muscles and microrobots. [, ]
ANone: Computational studies provide valuable insights into the structure-property relationships of this compound derivatives. For instance, density functional theory (DFT) calculations have been employed to investigate the preferred pathway for thermal isomerization, revealing a stepwise process involving inversion at the nitrogen atoms. [] Additionally, molecular modeling helps elucidate the interactions between this compound and other molecules, such as DNA, contributing to the design of novel photoresponsive materials. [, ]
ANone: While this compound derivatives are highly attractive for their photoresponsive properties, they can suffer from limitations like aggregation and limited stability under certain conditions. To overcome these challenges, researchers are exploring various strategies, including:
- Incorporation into polymer matrices: Embedding this compound moieties within polymer networks can enhance their stability, control their alignment, and influence the overall material's photoresponsive behavior. [, , ]
- Surface modifications: Creating self-assembled monolayers (SAMs) of this compound thiols on gold surfaces can improve stability and enable precise control over molecular orientation for specific applications in sensing and molecular electronics. []
- Chemical modifications: Introducing specific substituents can improve this compound's solubility, enhance its photoisomerization efficiency, and fine-tune its interaction with target molecules. [, ]
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